
4-(3-chloro-1H-pyrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-1H-pyrazol-1-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with a chlorine atom and attached to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions. For instance, 3-chloro-1H-pyrazole can be prepared by reacting 3-chloroacetylacetone with hydrazine hydrate.
Coupling with Benzoic Acid: The synthesized 3-chloro-1H-pyrazole is then coupled with a benzoic acid derivative. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole nitrogen attacks the benzoic acid derivative, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Substitution Reactions: The chlorine atom on the pyrazole ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups on the benzoic acid moiety.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation, and acid chlorides or anhydrides for esterification.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Reduction: Formation of reduced benzoic acid derivatives.
Coupling: Formation of amides or esters.
科学研究应用
Chemistry
In chemistry, 4-(3-chloro-1H-pyrazol-1-yl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays to investigate cellular pathways.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its derivatives may serve as intermediates in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 4-(3-chloro-1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: It may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptors: It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Cellular Pathways: It may interfere with cellular pathways involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
4-(1H-pyrazol-1-yl)benzoic acid: Lacks the chlorine substitution, which may affect its reactivity and binding properties.
4-(3-bromo-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical and biological activity.
4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: Substitution with a methyl group instead of chlorine, affecting its steric and electronic properties.
Uniqueness
4-(3-chloro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological interactions. This substitution can enhance its binding affinity to certain targets and modify its pharmacokinetic properties, making it a valuable compound for various applications.
属性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC 名称 |
4-(3-chloropyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-5-6-13(12-9)8-3-1-7(2-4-8)10(14)15/h1-6H,(H,14,15) |
InChI 键 |
IQWWZJGSAMXCMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


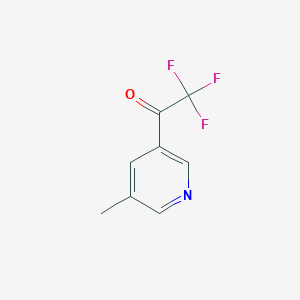
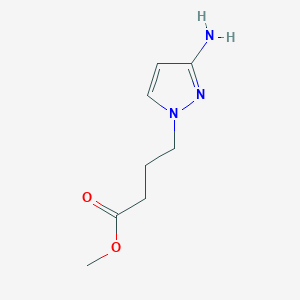
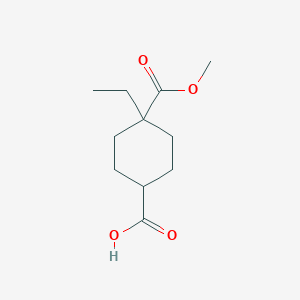
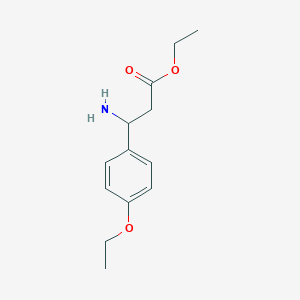

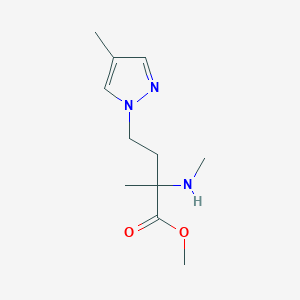

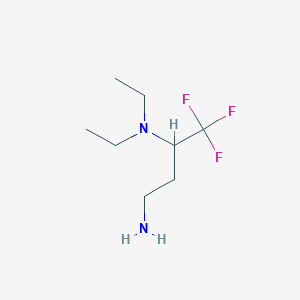
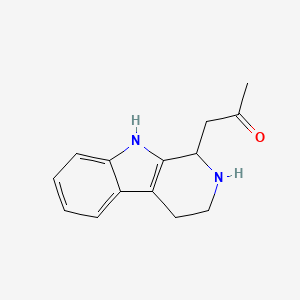
![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)

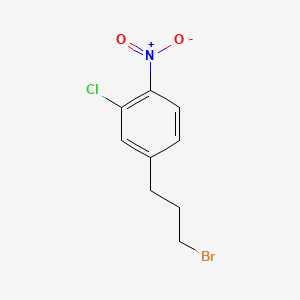
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)

